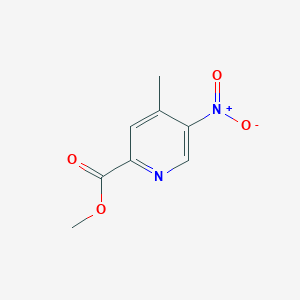

Methyl 4-methyl-5-nitropyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-methyl-5-nitropyridine-2-carboxylate is a chemical compound with the molecular formula C8H8N2O4 It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position, a nitro group at the 5-position, and a carboxylate ester at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-5-nitropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the nitration of 4-methylpyridine-2-carboxylate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-methyl-5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: 4-methyl-5-aminopyridine-2-carboxylate.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Hydrolysis: 4-methyl-5-nitropyridine-2-carboxylic acid.

Aplicaciones Científicas De Investigación

Methyl 4-methyl-5-nitropyridine-2

Actividad Biológica

Methyl 4-methyl-5-nitropyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Synthesis

This compound can be synthesized through various methods, typically involving the nitration of pyridine derivatives followed by carboxylation reactions. The synthesis process often yields high regioselectivities, which are crucial for obtaining the desired biological activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Antitumor Activity

The compound has been evaluated for its antitumor properties, particularly in inhibiting specific cancer cell lines. Research indicates that it may interfere with the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and apoptosis. For example, studies have reported that it inhibits the growth of human leukemia cell lines through mechanisms that involve the disruption of c-Myc signaling pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound revealed that at concentrations as low as 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than many conventional antibiotics, suggesting potential for use in treating resistant infections .

Case Study 2: Cancer Cell Inhibition

In vitro studies have shown that this compound induces apoptosis in human leukemia cells. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound at concentrations of 10 µM and above. This suggests a promising role in cancer therapy, particularly for hematological malignancies .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Growth inhibition |

| Antimicrobial | Escherichia coli | 50 | Growth inhibition |

| Antitumor | Human leukemia cell line | 10 | Induction of apoptosis |

| Antitumor | Various cancer cell lines | Varies | Inhibition of proliferation |

Propiedades

IUPAC Name |

methyl 4-methyl-5-nitropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-6(8(11)14-2)9-4-7(5)10(12)13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCVMGPJNBRFGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.